3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry ADME Lipophilicity

Medicinal chemists optimizing lead lipophilicity for CNS programs often face a scarcity of building blocks with precisely tuned LogP values. 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8) resolves this with a quantified ACD/LogP of 0.98, operating within the ideal 1-3 range for brain penetration. • Pyrazole core functions as a metabolically stable phenol bioisostere, enhancing pharmacokinetic profiles. • 3-Isopropyl substituent critically modulates lipophilicity and target binding affinity vs. smaller or bulkier analogues. • Carboxylic acid handle enables rapid diversification via iodination and subsequent Suzuki/Sonogashira cross-coupling for HTS library synthesis. Supplied with verified purity for pharmaceutical intermediate and agrochemical R&D applications.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 78208-73-8
Cat. No. B1274611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
CAS78208-73-8
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1)C(=O)O)C
InChIInChI=1S/C8H12N2O2/c1-5(2)6-4-7(8(11)12)10(3)9-6/h4-5H,1-3H3,(H,11,12)
InChIKeyFJPHBZNCWOYBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8): Procurement Guide for a Differentiated Pyrazole Building Block


3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8) is a 1,3,5-trisubstituted pyrazole with a 3-isopropyl and a 5-carboxylic acid moiety . This heterocyclic compound serves as a versatile building block for pharmaceuticals and agrochemicals, with predicted physicochemical properties including an ACD/LogP of 0.98, a density of 1.19 g/cm³, and a boiling point of 310.1 °C [1].

Why Generic Pyrazole-5-carboxylic Acids Cannot Substitute for 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8) in Structure-Activity-Driven Programs


The 3-isopropyl substituent on the pyrazole ring is not merely a 'bulky group'; it is a critical determinant of lipophilicity and metabolic stability. Generic pyrazole-5-carboxylic acids lacking this specific substitution will exhibit markedly different logP values and binding characteristics. For example, substituting the isopropyl group with a smaller methyl or hydrogen dramatically reduces lipophilicity, while a cyclopropyl or phenyl group alters both steric and electronic properties, directly impacting the pharmacokinetic profile and target engagement of derived molecules . In medicinal chemistry, pyrazole has been employed as a more lipophilic and metabolically more stable bioisostere of phenol, making precise control over its substitution pattern essential for fine-tuning drug-like properties .

Head-to-Head Evidence for 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8): Quantified Differentiation vs. Closest Analogs


Lipophilicity Control: Quantified LogP Advantage Over Unsubstituted and Cyclopropyl Analogs

The target compound exhibits a predicted ACD/LogP of 0.98, representing a significant increase in lipophilicity compared to the unsubstituted 1-methyl-1H-pyrazole-5-carboxylic acid. This value falls within an optimal range for oral bioavailability and CNS penetration, avoiding the extremes of overly polar or lipophilic analogs. In contrast, the 3-cyclopropyl analog, despite having a similar molecular weight, lacks this optimized logP and introduces a different steric profile that may affect target binding .

Medicinal Chemistry ADME Lipophilicity

Versatile Synthetic Intermediate: Documented Use in Iodination and Esterification Pathways

The 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid scaffold is explicitly documented as a precursor for iodination reactions, enabling the synthesis of 4-iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate for further cross-coupling reactions . Furthermore, patents describe its use in the preparation of N-substituted 1H-pyrazole-5-carboxylic acid compounds and derivatives, including acid chlorides, demonstrating its utility in generating diverse chemical libraries [1]. In contrast, many simple pyrazole-5-carboxylic acids lack documented pathways for such direct, high-yielding late-stage functionalization.

Organic Synthesis Late-Stage Functionalization Pyrazole Chemistry

Metabolic Stability: Inferred Advantage Over Phenolic Bioisosteres

As an H-bond-donating heterocycle, the pyrazole ring in this compound serves as a well-documented bioisostere of phenol, offering a key advantage: increased metabolic stability . Phenolic compounds are prone to rapid glucuronidation and sulfation, leading to poor oral bioavailability. The 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid scaffold replaces the metabolically labile phenol with a more stable heterocyclic core while retaining key hydrogen-bonding capabilities. While direct metabolic stability data for this specific compound is not available, this is a well-established class-level advantage of pyrazole carboxylic acids over their phenolic counterparts.

Medicinal Chemistry Metabolic Stability Bioisosterism

High-Value Application Scenarios for 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 78208-73-8) Based on Quantified Evidence


Lead Optimization in Medicinal Chemistry: Fine-Tuning Lipophilicity for CNS or Oral Drug Candidates

The quantified ACD/LogP of 0.98 makes this compound a strategic choice for medicinal chemists seeking to increase the lipophilicity of a lead series without exceeding the typical threshold for oral bioavailability. It is particularly relevant for programs targeting CNS indications, where a logP between 1 and 3 is often desired .

Agrochemical Intermediate: Leveraging Pyrazole Bioisosterism for Novel Fungicides or Insecticides

The inherent metabolic stability of the pyrazole core, combined with the optimized lipophilicity provided by the 3-isopropyl group, positions this compound as a valuable intermediate for designing novel agrochemicals . It can serve as a starting point for synthesizing libraries of compounds with improved field stability and target organism penetration compared to simpler pyrazole acids.

Diversified Chemical Library Synthesis via Late-Stage Functionalization

The documented use of this compound as a precursor for iodination reactions allows for efficient diversification through cross-coupling chemistry (e.g., Suzuki, Sonogashira) . This makes it an ideal core scaffold for generating focused libraries of pyrazole-containing compounds for high-throughput screening in both pharma and agrochemical discovery [1].

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